

# Application Notes and Protocols: Assessing Cell Viability Following Torin 1 Treatment

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## Compound of Interest

Compound Name: *Torin 1*

Cat. No.: *B611423*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

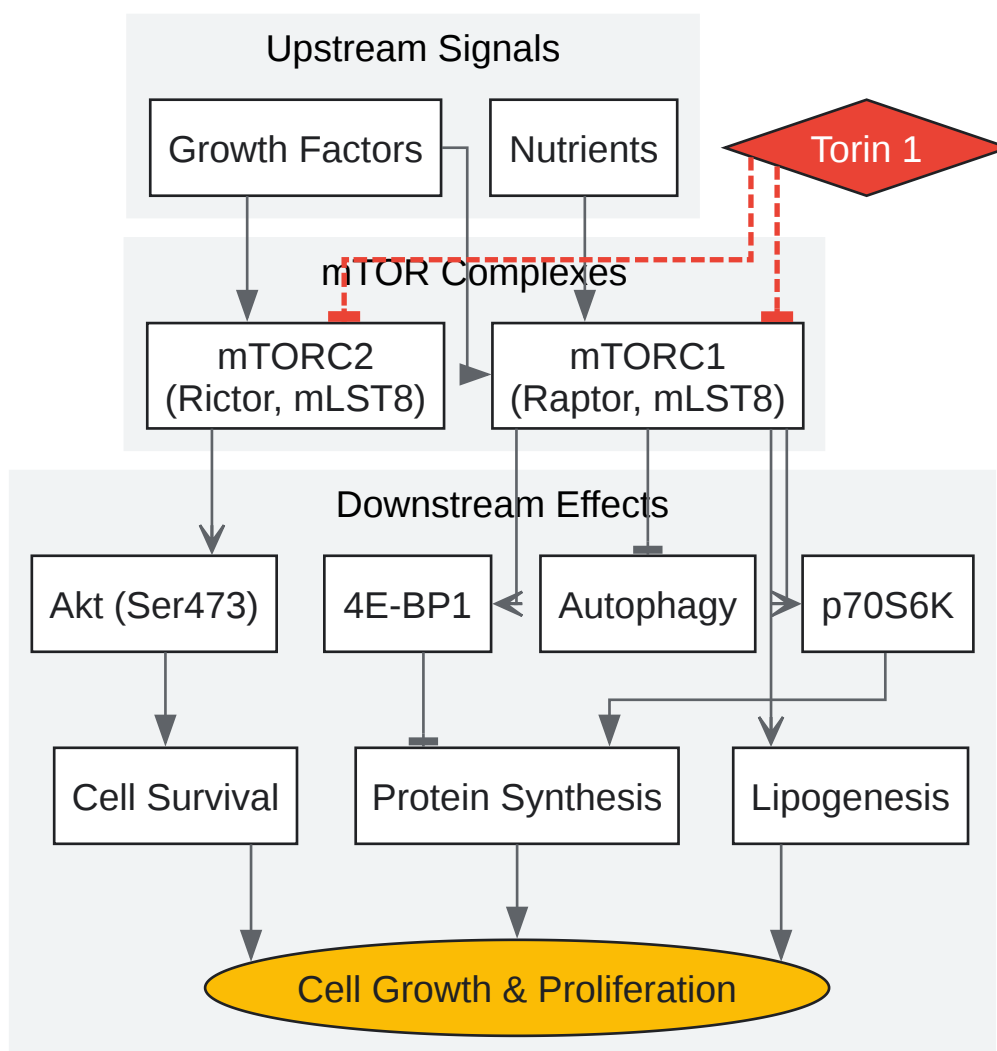
**Torin 1** is a potent and highly selective, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.<sup>[1][2][3]</sup> It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with IC<sub>50</sub> values in the low nanomolar range.<sup>[3][4][5]</sup> Unlike the allosteric mTORC1 inhibitor rapamycin, **Torin 1** provides a more complete inhibition of mTORC1 signaling, including rapamycin-resistant functions such as the phosphorylation of 4E-BP1.<sup>[3][6]</sup>

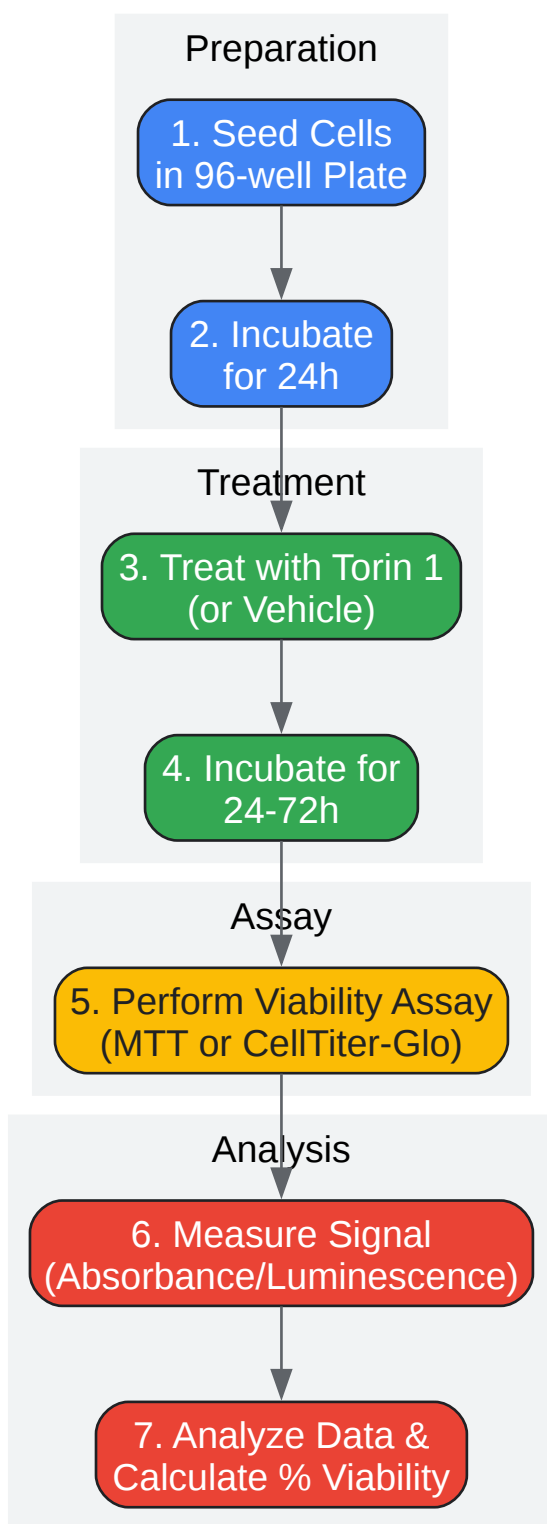
The mTOR signaling pathway is a crucial regulator of cellular processes including cell growth, proliferation, survival, and metabolism.<sup>[1][7]</sup> By inhibiting both mTORC1 and mTORC2, **Torin 1** can effectively block signals required for cell growth and proliferation, often leading to cell cycle arrest and the induction of autophagy.<sup>[1][2][8]</sup> These characteristics make **Torin 1** a valuable tool for studying mTOR-dependent phenomena and a potential therapeutic agent, particularly in cancer research.

This document provides detailed protocols for assessing cell viability and cytotoxicity following treatment with **Torin 1**, utilizing two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

## mTOR Signaling Pathway and Torin 1 Inhibition

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by **Torin 1**.





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